アディシリン

概要

説明

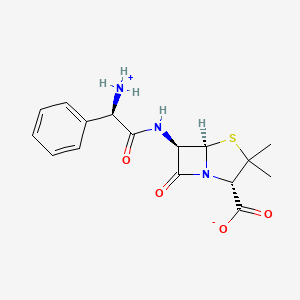

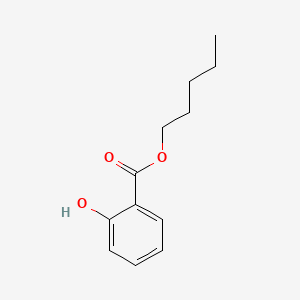

アジシリンは、ペニシリン系に属するβ-ラクタム系抗生物質です。その抗菌作用で知られており、さまざまな細菌感染症の治療に用いられます。 アジシリンの分子式はC14H21N3O6Sで、分子量は359.40 g/molです .

製造方法

合成経路と反応条件

アジシリンは、6-アミノペニシラン酸を出発物質とする一連の化学反応によって合成することができます。 合成には、6-アミノペニシラン酸を特定のアシル化剤と制御された条件下でアシル化して、目的の生成物を得ることが含まれます .

工業的製造方法

アジシリンの工業的製造には、通常、特定の微生物株を用いた発酵プロセスが用いられます。発酵プロセスによって前駆体化合物が生成され、その後化学的に修飾されてアジシリンが得られます。 このプロセスは、コスト効率が高く、環境に優しいように設計されています .

科学的研究の応用

Adicillin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their chemical properties.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.

作用機序

アジシリンは、細菌の細胞壁合成を阻害することで、抗菌作用を発揮します。細菌細胞壁の内側に存在するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻止します。ペプチドグリカン鎖は、細胞壁の強度と剛性を維持するために不可欠です。 この阻害により、細菌細胞は弱くなり、最終的には溶解します .

類似の化合物との比較

アジシリンは、アモキシシリンやアンプシリンなどの他のβ-ラクタム系抗生物質と類似しています。アジシリンには、これらの化合物と区別される独自の特性があります。

アモキシシリン: アモキシシリンは、アジシリンと同様にβ-ラクタム系抗生物質ですが、より幅広い抗菌スペクトルを持ち、経口摂取した場合の吸収率が高くなります.

アンプシリン: アンプシリンも、同様の作用機序を持つβ-ラクタム系抗生物質ですが、アジシリンに比べて特定の種類の細菌に対する効果が低くなります.

類似の化合物

- アモキシシリン

- アンプシリン

- ペニシリンG

- セファレキシン

アジシリンの独自の特性と有効性により、細菌感染症の治療において貴重な化合物であり、さまざまな科学分野における継続的な研究の対象となっています。

生化学分析

Biochemical Properties

Adicillin, like other penicillins, interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, Adicillin inhibits the cross-linking of peptidoglycan strands, which is a critical process in cell wall synthesis . This disruption weakens the cell wall, leading to bacterial cell lysis and death .

Cellular Effects

Adicillin exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cell . The disruption of these processes ultimately leads to the death of the bacterial cell .

Molecular Mechanism

The molecular mechanism of Adicillin involves the inhibition of PBPs, which are key enzymes in bacterial cell wall synthesis . Adicillin binds to these enzymes, preventing them from cross-linking peptidoglycan strands in the cell wall . This lack of cross-linking weakens the cell wall, making it more susceptible to osmotic lysis .

Temporal Effects in Laboratory Settings

The effects of Adicillin in laboratory settings can change over time. For instance, the drug’s effectiveness may decrease as the bacterial cells develop resistance . Additionally, the stability and degradation of Adicillin can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Adicillin can vary with different dosages . Lower doses may be sufficient to treat mild infections, while higher doses may be required for more severe or resistant infections . High doses of Adicillin could potentially lead to adverse effects, such as antibiotic-associated diarrhea or other gastrointestinal issues .

Metabolic Pathways

Adicillin is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in this pathway . By inhibiting these enzymes, Adicillin disrupts the pathway, preventing the proper formation of the bacterial cell wall .

Transport and Distribution

Adicillin is transported and distributed within cells and tissues primarily through passive diffusion . It can cross cell membranes due to its lipid solubility, allowing it to reach its target PBPs within the bacterial cell . The distribution of Adicillin can be influenced by various factors, including the drug’s concentration gradient and the characteristics of the cell membrane .

Subcellular Localization

The subcellular localization of Adicillin is primarily within the bacterial cell wall, where it interacts with PBPs . This localization is crucial for Adicillin’s function, as it allows the drug to directly interfere with cell wall synthesis . The targeting of Adicillin to this specific subcellular location is determined by its chemical structure and properties .

準備方法

Synthetic Routes and Reaction Conditions

Adicillin can be synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with specific acylating agents under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of Adicillin typically involves fermentation processes using specific strains of microorganisms to produce the precursor compounds, which are then chemically modified to obtain Adicillin. The process is designed to be cost-effective and environmentally friendly .

化学反応の分析

反応の種類

アジシリンは、次のようなさまざまな化学反応を起こします。

酸化: アジシリンは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応によって、アジシリンの官能基が修飾され、さまざまな誘導体になります。

一般的な試薬と条件

アジシリンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤があります。 反応は、通常、制御された温度とpH条件下で行われ、目的の結果が得られるようにします .

生成される主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、アジシリンの酸化によってスルホキシドやスルホンが生成される可能性があり、還元によってアミン誘導体が生成される可能性があります .

科学研究への応用

アジシリンは、科学研究において幅広い用途があります。例えば、次のような分野に貢献しています。

化学: β-ラクタム系抗生物質とその化学的特性に関する研究のモデル化合物として使用されています。

生物学: 細菌の耐性機構や新しい抗菌剤の開発に関する研究に用いられています。

医学: さまざまな細菌感染症の治療における効果や、併用療法における可能性について調査されています。

類似化合物との比較

Adicillin is similar to other beta-lactam antibiotics such as amoxicillin and ampicillin. it has unique properties that distinguish it from these compounds:

Amoxicillin: Like Adicillin, amoxicillin is a beta-lactam antibiotic, but it has a broader spectrum of activity and is better absorbed when taken orally.

Ampicillin: Ampicillin is also a beta-lactam antibiotic with a similar mechanism of action, but it is less effective against certain types of bacteria compared to Adicillin.

Similar Compounds

- Amoxicillin

- Ampicillin

- Penicillin G

- Cephalexin

Adicillin’s unique properties and effectiveness make it a valuable compound in the treatment of bacterial infections and a subject of ongoing research in various scientific fields.

特性

IUPAC Name |

6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFYHUACUWQUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862118 | |

| Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-94-0 | |

| Record name | Penicillin N | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?

A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]

Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?

A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []

Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?

A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []

Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?

A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []

Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?

A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []

Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?

A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []

Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?

A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]

Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?

A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。